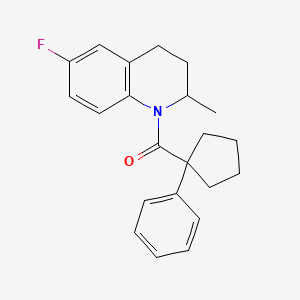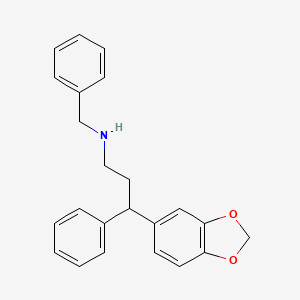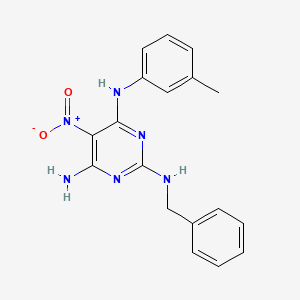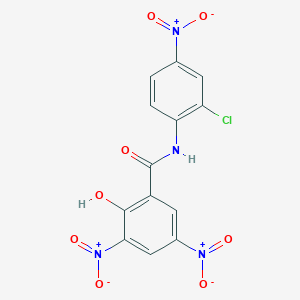
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-phenylcyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenylcyclopentanecarbonyl group attached to a dihydroquinoline core
Preparation Methods
The synthesis of 6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline typically involves multiple steps, including the formation of the quinoline core and the subsequent introduction of the fluorine, methyl, and phenylcyclopentanecarbonyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of the Methyl Group: Methylation is typically carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Phenylcyclopentanecarbonyl Group: This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the desired carbonyl bond.
Chemical Reactions Analysis
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents such as sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its unique chemical properties make it a candidate for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-1,2,3,4-tetrahydroquinoline: This compound differs by the degree of hydrogenation of the quinoline core.
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-quinoline: This compound lacks the dihydro component, resulting in different chemical properties.
Properties
Molecular Formula |
C22H24FNO |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-phenylcyclopentyl)methanone |
InChI |
InChI=1S/C22H24FNO/c1-16-9-10-17-15-19(23)11-12-20(17)24(16)21(25)22(13-5-6-14-22)18-7-3-2-4-8-18/h2-4,7-8,11-12,15-16H,5-6,9-10,13-14H2,1H3 |
InChI Key |
POLPGHNZUAZXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3(CCCC3)C4=CC=CC=C4)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15153057.png)


![3-hydroxy-4-(4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153076.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B15153081.png)
![Methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B15153084.png)

![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153089.png)
![4-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15153094.png)

![Propyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153111.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15153118.png)

